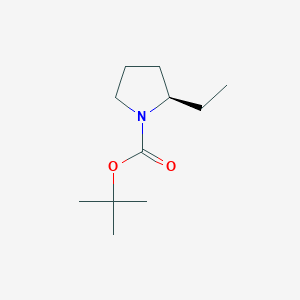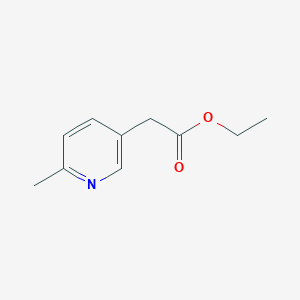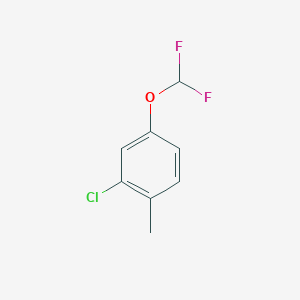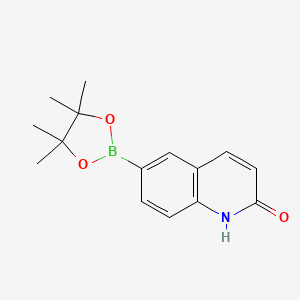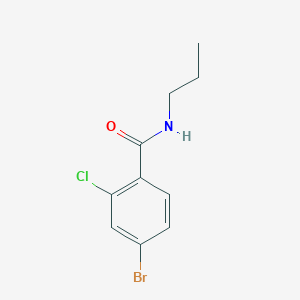
4-bromo-2-chloro-N-propylbenzamide
Übersicht
Beschreibung
“4-bromo-2-chloro-N-propylbenzamide” is a chemical compound with the molecular formula C13H9BrClNO. It has a molecular weight of 310.574 .
Molecular Structure Analysis
The molecular structure of “4-bromo-2-chloro-N-propylbenzamide” consists of a benzene ring substituted with bromine, chlorine, and a propylbenzamide group . The InChI representation of the molecule isInChI=1S/C13H9BrClNO/c14-9-5-7-10 (8-6-9)16-13 (17)11-3-1-2-4-12 (11)15/h1-8H, (H,16,17) . Chemical Reactions Analysis
The chemical reactions involving “4-bromo-2-chloro-N-propylbenzamide” could be influenced by various factors such as the presence of other substituents, reaction conditions, and the type of reagents used . For instance, it might undergo nucleophilic aromatic substitution reactions under certain conditions .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Benzamide Derivatives
Research by Bi (2015) focused on synthesizing benzamide derivatives, including structures related to 4-bromo-2-chloro-N-propylbenzamide. These compounds were tested for biological activity, showing potential in the field of medicinal chemistry and drug design (Bi, 2015).
2. Configurations and Conformations of Unsymmetrical Tertiary Benzamides
Lewin et al. (1975) explored the configurations and conformations of unsymmetrical tertiary benzamides, which are chemically related to 4-bromo-2-chloro-N-propylbenzamide. The study provided insights into the structural aspects of these compounds, essential for understanding their chemical behavior and potential applications (Lewin et al., 1975).
3. Synthesis of Novel CCR5 Antagonists
Research by Bi (2015) also included the synthesis of novel CCR5 antagonists using benzamide derivatives. This study is significant for developing new therapeutic agents targeting CCR5, a protein involved in various diseases (Bi, 2015).
4. Structural Analysis and Spectroscopic Studies
Mirkhani et al. (2010) conducted structural and spectroscopic studies of complexes involving compounds similar to 4-bromo-2-chloro-N-propylbenzamide. This research aids in understanding the electronic and structural properties of such compounds, crucial for material science and chemistry applications (Mirkhani et al., 2010).
5. Synthesis and Biological Activity Studies
He et al. (2014) synthesized and studied 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, a compound structurally related to 4-bromo-2-chloro-N-propylbenzamide. The research focused on its structure-property relationship and antitumor activity, highlighting the potential of such compounds in cancer research (He et al., 2014).
6. Halogenation Studies in Organic Chemistry
Bovonsombat and Mcnelis (1993) studied the ring halogenations of polyalkylbenzenes, which is relevant to understanding the chemical behavior of compounds like 4-bromo-2-chloro-N-propylbenzamide in organic synthesis (Bovonsombat & Mcnelis, 1993).
7. Anticonvulsant Activity of Sulfamoylbenzoates
Hamor and Reavlin (1967) investigated the anticonvulsant activity of alkyl esters of 4-bromo-2-sulfamoylbenzoic acid, providing insights into the pharmaceutical applications of bromo- and chloro-substituted benzamides (Hamor & Reavlin, 1967).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-bromo-2-chloro-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c1-2-5-13-10(14)8-4-3-7(11)6-9(8)12/h3-4,6H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLSUXVZFJGADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-chloro-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



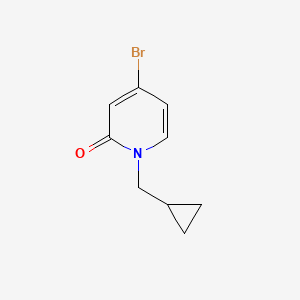
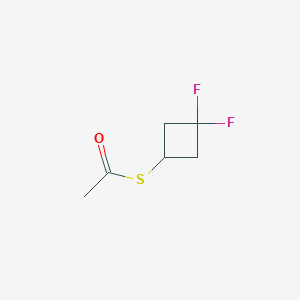
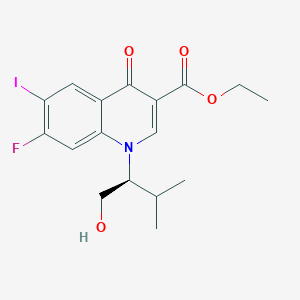
![(6aR,8S,10aS)-10a-((4-Chlorophenyl)sulfonyl)-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-6H-benzo[c]chromen-8-ol](/img/structure/B1397142.png)
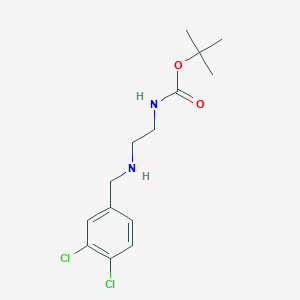
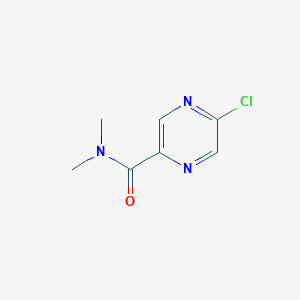
![Butanoic acid, 4-[(triphenylmethyl)thio]-](/img/structure/B1397148.png)
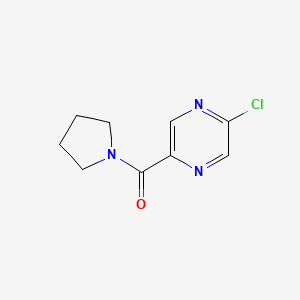
![exo-8-Oxabicyclo[3.2.1]octan-3-ol](/img/structure/B1397151.png)
![7-Iodo-5H-pyrrolo[2,3-B]pyrazine](/img/structure/B1397152.png)
